反式-4-乙氧基-4'-甲氧基查耳酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

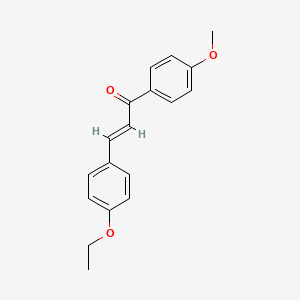

“trans-4-Ethoxy-4’-methoxychalcone” is a chemical compound with the molecular formula C18H18O3 . It is a derivative of chalcone, a class of organic compounds that are precursors to flavonoids, which are important plant pigments .

Synthesis Analysis

The synthesis of chalcones, including “trans-4-Ethoxy-4’-methoxychalcone”, is typically performed by the Claisen-Schmidt reaction . This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base, resulting in the formation of a chalcone .Molecular Structure Analysis

The molecular structure of “trans-4-Ethoxy-4’-methoxychalcone” consists of two aromatic rings (phenyl groups) connected by a three-carbon α,β-unsaturated carbonyl system . The “4-Ethoxy” and “4’-methoxy” parts of the name refer to the ethoxy (C2H5O-) and methoxy (CH3O-) groups attached to the 4th carbon of the respective phenyl rings .Chemical Reactions Analysis

Chalcones, including “trans-4-Ethoxy-4’-methoxychalcone”, can undergo a variety of chemical reactions. For instance, they can be reduced to dihydrochalcones by certain microbial strains, such as Rhodococcus and Lactobacillus . This reduction involves the conversion of the α,β-unsaturated carbonyl system into a saturated one .Physical and Chemical Properties Analysis

The average mass of “trans-4-Ethoxy-4’-methoxychalcone” is 282.334 Da, and its monoisotopic mass is 282.125580 Da . Further details about its physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the search results.科学研究应用

1. 光化学反应和平衡

黄烷盐与 2-羟基查耳酮(如反式-4-乙氧基-4'-甲氧基查耳酮)之间的平衡受光的影响很大。在阳光下,这些化合物快速光异构化为其顺式形式,然后在酸性溶液中环化为黄烷盐。该过程对于理解这些化合物的照片化学行为至关重要 (Jurd, 1969)。

2. 环化和反应动力学

与反式-4-乙氧基-4'-甲氧基查耳酮在结构上相关的化合物 2'-羟基-6'-甲氧基查耳酮环氧化物的环化和反应动力学已被广泛研究。这些动力学对于理解这些化合物的化学行为和在各个领域的潜在应用至关重要 (Adams & Main, 1991)。

3. 晶体和分子结构

对 4-甲氧基查耳酮等查耳酮的晶体和分子结构的研究提供了对反式-4-乙氧基-4'-甲氧基查耳酮在材料科学中的物理性质和潜在应用的见解 (Rabinovich & Schmidt, 1970)。

4. 激发态动力学

查耳酮衍生物(包括 4-(二甲氨基)甲氧基查耳酮)的激发态性质对于理解反式-4-乙氧基-4'-甲氧基查耳酮的光物理行为至关重要。这些性质在光子学和光化学等领域至关重要 (Song 等人,2018 年)。

5. 光化学转化

与反式-4-乙氧基-4'-甲氧基查耳酮相关的化合物 2-羟基-4'-甲氧基查耳酮的光化学转化的研究揭示了这些化合物在光学存储系统等领域中的潜在应用 (Matsushima 等人,1994 年)。

6. 抗肿瘤活性

查耳酮的光异构化及其与生物活性(包括抗肿瘤活性)之间的相关性的研究至关重要。这项研究为查耳酮(如反式-4-乙氧基-4'-甲氧基查耳酮)的潜在治疗应用提供了基础 (Iwata 等人,1997 年)。

7. 非线性光学性质

对查耳酮衍生物(如 4-Br-4'-甲氧基查耳酮)的非线性光学性质的研究提供了对反式-4-乙氧基-4'-甲氧基查耳酮在非线性光学和光子学中潜在用途的见解 (Zhang 等人,1990 年)。

8. 抗菌活性

查耳酮结构类似物(包括 4-羟基-4'-甲氧基查耳酮)的抗菌活性的评估证明了反式-4-乙氧基-4'-甲氧基查耳酮在抗菌治疗中的潜在应用 (Stompor & Żarowska, 2016)。

9. 抑制炎症反应

2'-羟基查耳酮衍生物抑制脂多糖诱导的可诱导型一氧化氮合酶和肿瘤坏死因子-α的表达,突出了反式-4-乙氧基-4'-甲氧基查耳酮等化合物的潜在抗炎应用 (Ban 等人,2004 年)。

10. 缓蚀

查耳酮衍生物对钢的缓蚀研究提供了对反式-4-乙氧基-4'-甲氧基查耳酮在保护金属免受腐蚀方面的潜在工业应用的见解 (Bouklah 等人,2006 年)。

作用机制

Target of Action

For instance, 4’-Methoxychalcone has been shown to enhance the differentiation of preadipocytes, which is accompanied by the induction of adipogenic genes including PPARgamma and adiponectin .

Mode of Action

Chalcones have demonstrated the ability to modulate a number of cancer cell lines, inhibit pathological microorganisms and parasites, and control signaling molecules and cascades related to disease modification .

Biochemical Pathways

For instance, some chalcones have been found to modulate NF-κB signaling, which is a plausible way to control inflammation and cancer .

Pharmacokinetics

The structural features of chalcones are easy to construct from simple aromatic compounds, and it is convenient to perform structural modifications to generate functionalized chalcone derivatives . These modifications can potentially influence the ADME properties of the compound, impacting its bioavailability.

Result of Action

Chalcones have been shown to possess various biological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, antifungal, and antiviral properties .

Action Environment

The synthesis and functionalization of chalcones can potentially introduce a new chemical space for exploitation for new drug discovery .

安全和危害

未来方向

The future directions for “trans-4-Ethoxy-4’-methoxychalcone” and other chalcones could involve further exploration of their pharmacological properties and potential applications. For example, their anti-tumor and anti-inflammatory activities could be studied in more depth . Additionally, their ability to enhance preadipocyte differentiation suggests potential applications in obesity treatment . The biotechnological methods for chalcone reduction could also be optimized to produce new derivatives .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for trans-4-Ethoxy-4'-methoxychalcone involves the condensation of 4-ethoxybenzaldehyde and 4-methoxyacetophenone in the presence of a base to form the chalcone intermediate, which is then subjected to trans-selective reduction using a suitable reducing agent.", "Starting Materials": [ "4-ethoxybenzaldehyde", "4-methoxyacetophenone", "Base (e.g. NaOH, KOH)", "Reducing agent (e.g. NaBH4, LiAlH4)" ], "Reaction": [ "Step 1: Dissolve 4-ethoxybenzaldehyde (1.0 equiv) and 4-methoxyacetophenone (1.0 equiv) in a suitable solvent (e.g. ethanol, methanol) and add a base (1.2-1.5 equiv) to the reaction mixture.", "Step 2: Heat the reaction mixture under reflux for several hours (e.g. 4-6 hours) until the chalcone intermediate is formed.", "Step 3: Cool the reaction mixture and isolate the chalcone intermediate by filtration or extraction.", "Step 4: Dissolve the chalcone intermediate in a suitable solvent (e.g. ethanol, methanol) and add a trans-selective reducing agent (e.g. NaBH4, LiAlH4) to the reaction mixture.", "Step 5: Stir the reaction mixture at room temperature or under reflux until the desired product, trans-4-Ethoxy-4'-methoxychalcone, is formed.", "Step 6: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography if necessary." ] } | |

CAS 编号 |

74280-20-9 |

分子式 |

C18H18O3 |

分子量 |

282.3 g/mol |

IUPAC 名称 |

3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C18H18O3/c1-3-21-17-9-4-14(5-10-17)6-13-18(19)15-7-11-16(20-2)12-8-15/h4-13H,3H2,1-2H3 |

InChI 键 |

OCJRMZSSQYAGCZ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC |

规范 SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Cyclopentyl-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2961892.png)

![N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide](/img/structure/B2961895.png)

![2-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2961896.png)

![2-Methyl-1-[1-(thiolan-3-yl)azetidin-3-yl]benzimidazole](/img/structure/B2961898.png)

![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2961899.png)

![Ethyl 4-{2-[(3,4-difluorophenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2961900.png)

![N-(4-ethylphenyl)-3-methyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2961901.png)

![{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2961903.png)

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2961908.png)